molecular formula C15H20ClNOS B5751050 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine CAS No. 382153-07-3

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine

Cat. No.: B5751050
CAS No.: 382153-07-3
M. Wt: 297.8 g/mol
InChI Key: OYLNWIWQWVSRTK-UHFFFAOYSA-N
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Description

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with a 4-methyl group and a 4-chlorobenzylthioacetyl moiety

Preparation Methods

The synthesis of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the 4-chlorobenzylthioacetyl intermediate. This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like boron trifluoride etherate. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its chemical interactions.

Comparison with Similar Compounds

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine can be compared with similar compounds such as:

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNOS/c1-12-6-8-17(9-7-12)15(18)11-19-10-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLNWIWQWVSRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163507
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382153-07-3
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382153-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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